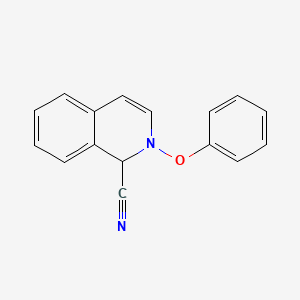
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids . This reaction proceeds via intramolecular cyclization, followed by transmetallation with the arylboronic acid of the resulting allylpalladium intermediate. The reaction conditions typically involve the use of palladium acetate (Pd(OAc)2), triphenylphosphine (P(o-tolyl)3), and sodium hydroxide (NaOH) in a dioxane/water mixture at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities.
Aplicaciones Científicas De Investigación
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some derivatives of isoquinoline are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific structure of the derivative.
Comparación Con Compuestos Similares
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
1,2-Dihydroisoquinoline-1-carboxylates: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Substituted 1,2-dihydroisoquinolines: These compounds have diverse applications in medicinal chemistry and are often used as intermediates in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific phenoxy and carbonitrile functional groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
142714-79-2 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-phenoxy-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)19-14-7-2-1-3-8-14/h1-11,16H |
Clave InChI |
AFEUONPNKVXQLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)ON2C=CC3=CC=CC=C3C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
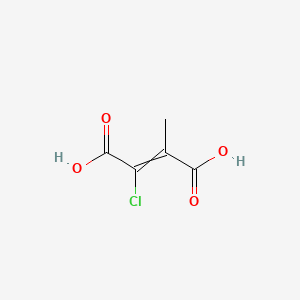
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
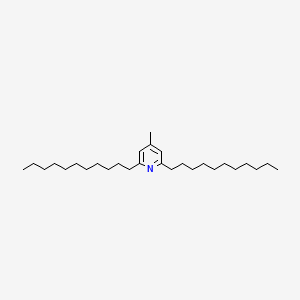
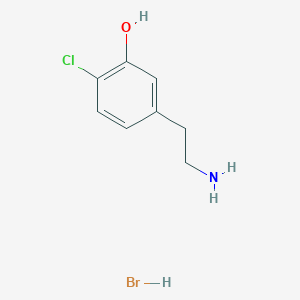
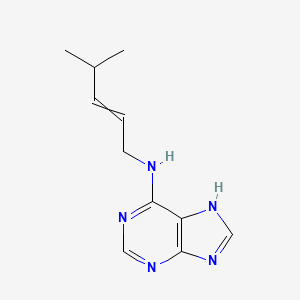
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
